5-acetamidonaphthalene-1-sulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

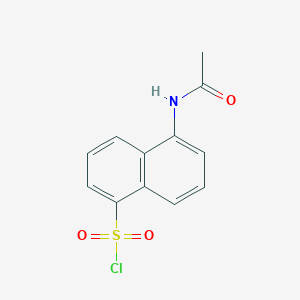

2D Structure

Properties

IUPAC Name |

5-acetamidonaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-8(15)14-11-6-2-5-10-9(11)4-3-7-12(10)18(13,16)17/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMTYCKLUSZRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407492 | |

| Record name | 5-acetamidonaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52218-37-8 | |

| Record name | 5-acetamidonaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetamidonaphthalene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-acetamidonaphthalene-1-sulfonyl chloride molecular structure

An In-depth Technical Guide to 5-Acetamidonaphthalene-1-sulfonyl Chloride: Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key fluorescent reagent. Moving beyond a simple data sheet, this document elucidates the molecule's structural characteristics, the causality behind its chemical reactivity, and its practical application in biological research, particularly in the labeling of proteins and other biomolecules.

Fluorescent probes are indispensable tools in modern life sciences, enabling the visualization and quantification of biomolecules and cellular processes with high sensitivity. Within the vast arsenal of available fluorophores, those built upon the naphthalene scaffold hold a distinct position. Derivatives such as Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) are renowned for their environmentally sensitive fluorescence.[1] This means their emission properties, including wavelength and intensity, are highly dependent on the polarity of their immediate surroundings.[1]

This compound belongs to this important class of reagents. Its molecular architecture is tripartite, consisting of:

-

A naphthalene core , which provides the fundamental aromatic system for fluorescence.

-

An acetamido group (-NHCOCH₃) at the 5-position, which acts as an electron-donating group that modulates the electronic and photophysical properties of the fluorophore.

-

A sulfonyl chloride group (-SO₂Cl) at the 1-position, a highly reactive moiety that enables the covalent attachment of the probe to nucleophilic sites on target biomolecules.[2]

This guide will dissect these components to provide a holistic understanding of the molecule's function and utility.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's physical and chemical characteristics is foundational to its effective use.

Chemical Identity

Annotated Molecular Structure

The spatial arrangement of the functional groups on the rigid naphthalene core dictates the molecule's reactivity and photophysical behavior. The sulfonyl chloride at position 1 is sterically accessible for reaction, while the acetamido group at position 5 is positioned to influence the electronic properties of the entire aromatic system.

Caption: Reaction mechanism for labeling a primary amine.

Reaction Selectivity and Competing Reactions

While highly reactive with primary amines, sulfonyl chlorides can also react with other nucleophiles under certain conditions, including thiols (cysteine) and phenols (tyrosine). [2]However, the resulting thioesters and sulfonate esters are generally less stable than the sulfonamide bond, particularly at alkaline pH. The most significant competing reaction is hydrolysis, where water acts as a nucleophile, converting the sulfonyl chloride to the non-reactive sulfonic acid. This underscores the importance of using anhydrous solvents for dissolving the reagent and minimizing reaction times. [2]

Synthesis and Purification Workflow

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and handling requirements. A common method is the chlorosulfonation of N-acetylnaphthalen-1-amine.

Caption: General workflow for synthesis and purification.

This process is modeled after the well-established synthesis of similar aryl sulfonyl chlorides. [5]The careful control of temperature during the addition of the starting material to chlorosulfonic acid is critical to prevent uncontrolled side reactions and ensure safety, as the reaction is highly exothermic and evolves large volumes of hydrogen chloride gas. [5]

Application Protocol: Fluorescent Labeling of Proteins

The following protocol provides a validated, step-by-step methodology for conjugating this compound to a model protein like Bovine Serum Albumin (BSA).

Expertise Behind the Protocol

-

Buffer Choice: A carbonate-bicarbonate buffer (pH 9.5) is chosen to maintain the alkaline conditions necessary for efficient amine labeling while having sufficient buffering capacity. Amine-containing buffers (like Tris) must be avoided as they will compete for reaction with the reagent.

-

Reagent Preparation: The sulfonyl chloride is dissolved in an anhydrous, water-miscible organic solvent (like DMF or DMSO) immediately before use. This is crucial because the reagent hydrolyzes rapidly in aqueous solutions, rendering it inactive.

-

Stoichiometry: A molar excess of the labeling reagent (e.g., 10- to 20-fold) is used to drive the reaction to completion. The optimal ratio may need to be determined empirically for different proteins.

-

Purification: Dialysis or size-exclusion chromatography is used to separate the labeled protein (high molecular weight) from unreacted, hydrolyzed reagent (low molecular weight), ensuring a pure conjugate for downstream applications. [2]

Step-by-Step Experimental Protocol

-

Protein Preparation:

-

Dissolve the protein (e.g., BSA) in cold 0.1 M sodium bicarbonate buffer (pH 9.5) to a final concentration of 5-10 mg/mL.

-

Ensure the solution is well-dissolved and kept on ice.

-

-

Labeling Reagent Preparation:

-

Immediately prior to use, dissolve this compound in anhydrous dimethylformamide (DMF) to create a 10 mg/mL stock solution.

-

-

Conjugation Reaction:

-

While gently stirring the protein solution on ice, slowly add the required volume of the labeling reagent stock solution. A 15-fold molar excess is a good starting point.

-

Allow the reaction to proceed for 1-2 hours at 4°C with continuous gentle stirring. Protect the reaction from light.

-

-

Purification of the Conjugate:

-

Transfer the reaction mixture to a dialysis cassette (e.g., 10 kDa MWCO).

-

Dialyze exhaustively against phosphate-buffered saline (PBS), pH 7.4, at 4°C.

-

Perform at least four buffer changes over 24-48 hours to ensure complete removal of unreacted dye.

-

-

Characterization and Storage:

-

Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.

-

Store the purified conjugate at 4°C (short-term) or in aliquots at -20°C or -80°C with a cryoprotectant like glycerol (long-term).

-

Safety and Handling

Scientific integrity demands a commitment to safety. This compound is a hazardous chemical that requires careful handling.

-

Primary Hazards: The compound is corrosive and causes severe skin burns and eye damage. [3][6]It is harmful if swallowed or inhaled. [6]* Handling: Always handle this reagent inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [7][8]* Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong bases and oxidizing agents. [6][7]A freezer at -20°C is recommended for long-term stability. [3]* Disposal: Dispose of waste material in accordance with all local, state, and federal regulations. Do not allow the material to enter sewer systems. [8]

Conclusion

This compound is more than just a chemical; it is a precision tool for interrogating biological systems. Its well-defined molecular structure gives rise to a predictable and highly useful reactivity profile, centered on the efficient and stable labeling of primary amines. Its naphthalene core provides the environmentally sensitive fluorescence necessary for probing protein conformation and binding events. By understanding the principles outlined in this guide—from its structural features and reaction mechanisms to validated protocols and safety requirements—researchers can confidently and effectively leverage this powerful reagent to advance their work in drug discovery and fundamental biological science.

References

- PubChem. 4-acetamidonaphthalene-1-sulfonyl Chloride.

- Soltec Ventures. 5-Dimethylaminonapthalene-1-sulfonyl chloride. Soltec Ventures. [Link]

- ChemSynthesis. 4-acetamido-naphthalene-1-sulfonyl chloride. ChemSynthesis. [Link]

- Supporting Information.

- PubMed. 5-(dimethylamino)naphthalene-1-sulfonic acid, a fluorescent probe of the medium chain fatty acid binding site of serum albumin.

- Google Patents. General preparation method of sulfonyl chloride.

- Organic Syntheses. Sulfanilyl chloride, N-acetyl-. Organic Syntheses. [Link]

Sources

- 1. 5-Dimethylaminonapthalene-1-sulfonyl chloride - Soltec Ventures [soltecventures.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. 4-acetamidonaphthalene-1-sulfonyl Chloride | C12H10ClNO3S | CID 4025596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to the Synthesis of 5-Acetamidonaphthalene-1-sulfonyl Chloride

Abstract: This document provides a comprehensive technical guide on the synthesis of 5-acetamidonaphthalene-1-sulfonyl chloride, a key intermediate in the development of targeted fluorescent probes and novel therapeutic agents. The guide details a reliable two-step synthetic pathway, commencing with the readily available 5-aminonaphthalene-1-sulfonic acid. Each stage of the synthesis is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and field-proven experimental protocols. This paper is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering actionable insights for laboratory application.

Introduction and Strategic Overview

This compound is a bifunctional naphthalene derivative of significant interest in medicinal chemistry and materials science. The molecule incorporates a sulfonyl chloride moiety, a highly reactive electrophile that readily forms stable sulfonamides upon reaction with primary and secondary amines. Concurrently, the acetamido group provides a handle for modulating physicochemical properties and can participate in crucial hydrogen bonding interactions within biological systems.

The strategic positioning of these functional groups on the rigid naphthalene scaffold makes this compound a valuable building block. Sulfonamides are a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting antimicrobial, anticancer, and antidiabetic properties.[1] Furthermore, the naphthalene core is inherently fluorescent, and derivatives such as Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) are classic reagents for fluorescently labeling proteins and peptides.[2] This suggests that this compound is an ideal precursor for creating novel, environment-sensitive fluorescent probes for biological imaging and assays.[3][4]

This guide presents a robust and logical synthesis pathway, beginning with the protection of the amine functionality, followed by the conversion of the sulfonic acid to the target sulfonyl chloride.

Retrosynthetic Analysis

The synthesis pathway is logically devised through a retrosynthetic approach. The target sulfonyl chloride can be disconnected at the S-Cl bond, pointing to a sulfonic acid precursor. This precursor, 5-acetamidonaphthalene-1-sulfonic acid, can be further disconnected at the amide C-N bond, leading back to the commercially available starting material, 5-aminonaphthalene-1-sulfonic acid.

Caption: Retrosynthetic analysis of the target molecule.

Part I: N-Acetylation of 5-Aminonaphthalene-1-sulfonic Acid

Principle and Rationale

The initial step in the synthesis is the acetylation of the primary amino group of 5-aminonaphthalene-1-sulfonic acid. This serves two primary purposes:

-

Protection: The amino group is a nucleophile and would react with the chlorinating agent in the subsequent step. Converting it to a less reactive acetamido group prevents unwanted side reactions and polymerization.

-

Modulation of Reactivity: The electron-withdrawing nature of the acetyl group slightly deactivates the naphthalene ring, which can provide better control during the subsequent electrophilic chlorination reaction.

The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of acetic anhydride.

Detailed Experimental Protocol: Synthesis of 5-Acetamidonaphthalene-1-sulfonic Acid

This protocol is adapted from standard procedures for the acetylation of aromatic amines.

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, suspend 5-aminonaphthalene-1-sulfonic acid (22.3 g, 0.1 mol) in 200 mL of deionized water.[5][6]

-

Basification: While stirring, add a 10% aqueous solution of sodium hydroxide until the solid dissolves and the solution becomes slightly basic (pH ~8-9). This deprotonates the sulfonic acid and increases the nucleophilicity of the amino group.

-

Acetylation: Cool the solution to 10-15°C in an ice bath. Add acetic anhydride (11.2 mL, 0.12 mol) dropwise over 20-30 minutes, ensuring the temperature does not exceed 20°C. A white precipitate of the acetylated product may begin to form.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours to ensure the reaction goes to completion.

-

Isolation: Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. The product, 5-acetamidonaphthalene-1-sulfonic acid, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two 50 mL portions of cold deionized water to remove salts and excess acid.

-

Drying: Dry the purified solid in a vacuum oven at 80°C to a constant weight. The expected yield is typically 85-95%.

Part II: Chlorination of 5-Acetamidonaphthalene-1-sulfonic Acid

Principle and Rationale

This is the critical step where the sulfonic acid is converted into the highly reactive sulfonyl chloride. The choice of reagent is paramount. Chlorosulfonic acid (ClSO₃H) is an effective and commonly used reagent for this transformation on an industrial scale.[7][8] The reaction mechanism involves the protonation of the sulfonic acid followed by nucleophilic attack by the chloride ion, eliminating water and sulfuric acid as byproducts.

Causality: It is crucial to use a significant excess of chlorosulfonic acid, as it serves as both the reagent and the solvent. This drives the reaction equilibrium towards the product.[7] The reaction is highly exothermic and evolves large volumes of hydrogen chloride gas, necessitating careful temperature control and execution in a well-ventilated fume hood.[7] The work-up procedure is equally critical; the reaction mixture must be quenched by pouring it onto ice to hydrolyze the excess chlorosulfonic acid and precipitate the water-insoluble sulfonyl chloride product.[8]

Detailed Experimental Protocol: Synthesis of this compound

Safety Warning: This procedure involves chlorosulfonic acid, which is extremely corrosive and reacts violently with water. It also liberates corrosive HCl gas. This must be performed in a high-performance fume hood with appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat).

Caption: Experimental workflow for the chlorination step.

-

Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas outlet connected to an acid gas trap (e.g., a sodium hydroxide scrubber), place chlorosulfonic acid (60 mL, ~105 g, 0.9 mol).

-

Cooling: Cool the flask in an ice-salt bath to 0-5°C.

-

Substrate Addition: Slowly and portion-wise, add the dry 5-acetamidonaphthalene-1-sulfonic acid (13.3 g, 0.05 mol) to the stirred chlorosulfonic acid over approximately 30 minutes. Use a powder funnel for the addition. Ensure the internal temperature is maintained below 10°C. Vigorous evolution of HCl gas will be observed.

-

Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath to 50-60°C for 2-3 hours. The reaction is considered complete when the evolution of HCl gas subsides.[7]

-

Quenching: Cool the viscous reaction mixture back to room temperature. In a separate large beaker (2 L), prepare a slurry of crushed ice and water (~1 kg). In the fume hood, very slowly and carefully pour the reaction mixture in a thin stream into the stirred ice slurry.[7][8] This step is highly exothermic.

-

Isolation: The solid this compound will precipitate. Stir the slurry for 15-30 minutes to ensure complete precipitation and hydrolysis of excess reagents.

-

Purification: Collect the beige to yellow solid product by vacuum filtration.[9] Wash the filter cake thoroughly with several portions of ice-cold water until the filtrate is neutral (pH ~6-7).

-

Drying: Press the cake as dry as possible on the filter, then transfer it to a desiccator and dry under vacuum over P₂O₅ or another suitable desiccant. The product is moisture-sensitive and should not be heated while wet to avoid decomposition.[7][9] The yield of crude product is typically 70-80%. If higher purity is required, recrystallization from a dry, non-polar solvent like benzene or toluene can be attempted, though this is often difficult due to low solubility.[7]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property / Technique | Expected Result |

| Appearance | Beige to Yellow Solid[9][10] |

| Molecular Formula | C₁₂H₁₀ClNO₃S[9][11] |

| Molecular Weight | 283.73 g/mol [9][11] |

| Melting Point | >188°C (with decomposition)[9][12] |

| Solubility | Acetone, Acetonitrile; Slightly soluble in Chloroform[9][12] |

| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~1670 (Amide C=O stretch), ~1370 & ~1170 (Asymmetric & Symmetric S=O stretch of SO₂Cl) [13] |

| ¹H NMR Spectroscopy | Expect signals for the acetyl methyl group (~2.2 ppm), the amide proton, and a complex pattern for the six aromatic protons on the naphthalene ring. The proton ortho to the sulfonyl chloride group will be significantly downfield shifted. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) at m/z 283 and a characteristic M+2 peak at m/z 285 with ~1/3 the intensity, corresponding to the ³⁷Cl isotope.[13] |

Safety, Storage, and Handling

-

Reagents: Chlorosulfonic acid is extremely hazardous. Handle with extreme care. Acetic anhydride is corrosive and a lachrymator.

-

Product: this compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[11] It is sensitive to moisture and will hydrolyze back to the sulfonic acid.[9]

-

Storage: The final product must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C to maintain its integrity over the long term.[9][11][12]

Conclusion

The synthesis of this compound is a manageable two-step process that provides access to a versatile chemical intermediate. By understanding the rationale behind the acetylation protection and the critical parameters of the chlorosulfonation reaction, researchers can reliably produce this compound in the laboratory. Careful attention to temperature control, moisture exclusion, and safety protocols is essential for a successful outcome. The resulting molecule serves as a valuable platform for the development of advanced sulfonamide-based pharmaceuticals and fluorescent chemical probes.

References

- MyBioSource. (n.d.). This compound biochemical.

- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.

- De-code. (n.d.). This compound.

- ECHEMI. (n.d.). This compound.

- Benchchem. (n.d.). 5-Acetamidonaphthalene-1-sulfonamide.

- Smiles, S., & Stewart, J. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses.

- Pharmaffiliates. (n.d.). CAS No: 52218-37-8 | Chemical Name: this compound.

- Annals of Medicine and Surgery. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- Soltec Ventures. (n.d.). 5-Dimethylaminonapthalene-1-sulfonyl chloride.

- Angewandte Chemie International Edition. (2019).

- Martin, E. L., & Fieser, L. F. (n.d.). Organic Syntheses Procedure.

- SIELC Technologies. (2018). N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid).

- PubMed. (1982). 5-(dimethylamino)naphthalene-1-sulfonic acid, a fluorescent probe of the medium chain fatty acid binding site of serum albumin. Biochemistry, 21(1), 28-33.

- Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- ChemSynthesis. (2025). 4-acetamido-naphthalene-1-sulfonyl chloride.

- Benchchem. (n.d.). 5-Aminonaphthalene-1-sulfonyl Chloride Research Reagent.

- CymitQuimica. (n.d.). 5-Acetamidonaphthalene-1-sulfonamide.

- Google Patents. (1995). EP0524634B1 - Process for the preparation of 1,2-naphtho-quinonediazido-5-sulfonyl chloride.

- International Journal of Pharmaceutical Sciences Review and Research. (2019).

- PubChem. (n.d.). 4-acetamidonaphthalene-1-sulfonyl Chloride.

- Fisher Scientific. (n.d.). This compound, TRC.

- Wikipedia. (n.d.). Aminonaphthalenesulfonic acids.

- Google Patents. (1961). US2996541A - Purification of p(nu-acetyl amino) benzene sulfonyl chloride.

- Thermo Fisher Scientific. (n.d.). 5-Aminonaphthalene-1-sulfonic acid, tech. 85%.

- MySkinRecipes. (n.d.). 5-Amino-1-naphthalenesulfonic acid.

- Sigma-Aldrich. (n.d.). 5-Amino-1-naphthalenesulfonic acid technical, = 90 T.

- MDPI. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes.

- Benchchem. (n.d.). Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride.

- Alfa Chemistry. (n.d.). 5-Amino-naphthalene-1-sulfonyl chloride.

- Fisher Scientific. (n.d.). 5-Aminonaphthalene-1-sulfonic acid, tech. 85%.

- MDPI. (2009).

- ChemicalBook. (n.d.). 1-Naphthol-5-sulfonic acid.

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. 5-Dimethylaminonapthalene-1-sulfonyl chloride - Soltec Ventures [soltecventures.com]

- 3. 5-(dimethylamino)naphthalene-1-sulfonic acid, a fluorescent probe of the medium chain fatty acid binding site of serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A11433.22 [thermofisher.cn]

- 6. 5-Amino-1-naphthalenesulfonic acid technical, = 90 T 84-89-9 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 9. This compound | De-code [de-code.co.in]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. echemi.com [echemi.com]

- 12. mybiosource.com [mybiosource.com]

- 13. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the Solubility of 5-Acetamidonaphthalene-1-Sulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-acetamidonaphthalene-1-sulfonyl chloride, a key intermediate in chemical synthesis. Recognizing the limited availability of public domain data for this specific compound, this guide integrates known information with data from the structurally analogous and well-studied compound, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), to provide researchers with a robust predictive framework. The core of this document is a detailed, field-proven experimental protocol for determining both qualitative and quantitative solubility, empowering researchers to generate precise data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility behavior of this compound to facilitate its use in synthesis, purification, and formulation.

Introduction: Understanding this compound

This compound is a sulfonyl chloride derivative of naphthalene. Such compounds are pivotal in organic synthesis, often serving as precursors for the synthesis of sulfonamides, which are a class of compounds with a wide range of pharmaceutical applications. The reactivity of the sulfonyl chloride group makes it a versatile functional handle for the introduction of the naphthalene scaffold into various molecules.

A thorough understanding of the solubility of this compound in various organic solvents is critical for its effective use. Solubility dictates the choice of solvent for a reaction, influences the reaction rate, and is a key parameter in developing purification protocols such as crystallization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO₃S | [1] |

| Molecular Weight | 283.73 g/mol | [1] |

| Appearance | Beige to Yellow Solid | De-code[2] |

| Melting Point | >188°C (decomposes) | De-code[2] |

| XLogP3 | 2.4 | [1] |

The XLogP3 value of 2.4 suggests a moderate level of lipophilicity, indicating that the compound is likely to be more soluble in organic solvents than in water. The presence of both a polar sulfonyl chloride group and an acetamido group, along with the nonpolar naphthalene ring system, results in a molecule with a nuanced solubility profile.

Solubility Profile

Direct, quantitative solubility data for this compound is not extensively available in the public literature. However, qualitative data and information on a structurally similar compound, dansyl chloride, provide valuable insights.

Known Solubility of this compound

The available data for the target compound is limited but provides a starting point for solvent selection.

| Solvent | Solubility | Notes | Source |

| Acetonitrile | Slightly Soluble | - | De-code[2] |

| Chloroform | Slightly Soluble | Solubility may be enhanced with heating. | De-code[2] |

Predictive Solubility Based on a Structural Analog: Dansyl Chloride

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) shares the same naphthalene-1-sulfonyl chloride core, with a dimethylamino group instead of an acetamido group at the 5-position. Its solubility has been more extensively characterized and serves as a useful predictive tool.

| Solvent | Solubility of Dansyl Chloride | Source |

| Acetone | Soluble (50 mg/mL) | ChemicalBook[3], MP Biomedicals[4] |

| Dimethylformamide (DMF) | Soluble (1 mg/mL) | Cayman Chemical[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble (10 mg/mL) | Cayman Chemical[5][6] |

| Ethanol | Soluble (1.6 mg/mL) | Cayman Chemical[6] |

| Chloroform | Soluble | ChemicalBook[3] |

| Pyridine | Soluble | ChemicalBook[3] |

| Benzene | Soluble | ChemicalBook[3] |

| Dioxane | Soluble | ChemicalBook[3] |

| Water | Insoluble | ChemicalBook[3] |

Expert Insight: The acetamido group in this compound is capable of both donating and accepting hydrogen bonds, whereas the dimethylamino group in dansyl chloride is only a hydrogen bond acceptor. This difference may lead to slightly different solubility behaviors, particularly in protic solvents like alcohols. However, the overall trend of good solubility in polar aprotic solvents is expected to be similar.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the sparse data, an experimental approach is often necessary. The following protocols are designed to be robust and reliable for determining the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., acetone, acetonitrile, chloroform, dichloromethane, ethyl acetate, methanol, isopropanol, toluene, tetrahydrofuran)

-

Small test tubes or vials (1-2 mL capacity)

-

Vortex mixer

-

Spatula

-

Temperature-controlled water bath or heating block

Procedure:

-

Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble."

-

Heating (Optional): If the compound is not fully soluble at room temperature, place the test tube in a temperature-controlled water bath and gradually increase the temperature (e.g., to 40°C, 60°C), mixing intermittently. Note any changes in solubility with temperature.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: Some solid has dissolved, but undissolved particles are still visible.

-

Insoluble: No apparent change in the amount of solid.

-

-

Record Keeping: Meticulously record the solvent, temperature, and observed solubility.

Quantitative Solubility Determination (Shake-Flask Method)

This is a classic and reliable method for determining the equilibrium solubility.

Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at a specific temperature.

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Scintillation vials or sealed flasks

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (ensure there will be undissolved solid at equilibrium).

-

Add a known volume of the solvent.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Gravimetric Method: Evaporate the solvent from the filtered solution under reduced pressure and weigh the remaining solid. The solubility can then be calculated.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution with a known volume of solvent and determine the concentration using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.

-

-

Calculation: Express the solubility in terms of mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

Caption: Workflow for quantitative solubility determination.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of several factors, primarily the principle of "like dissolves like."

-

Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

-

Polarity: The sulfonyl chloride and acetamido groups are polar, while the naphthalene ring is nonpolar. Solvents with a polarity that can effectively solvate both the polar and nonpolar regions of the molecule will be most effective. Polar aprotic solvents like acetone, acetonitrile, and DMF are often good choices as they can engage in dipole-dipole interactions without having strong hydrogen-bonding networks to disrupt.

-

Hydrogen Bonding: The acetamido group can act as a hydrogen bond donor (N-H) and acceptor (C=O). Protic solvents like alcohols can engage in hydrogen bonding with the solute, which can enhance solubility.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

-

Reactivity: It is crucial to consider the reactivity of the sulfonyl chloride group. This group is susceptible to hydrolysis by water and can react with nucleophilic solvents, particularly alcohols, over time. Therefore, for solubility studies, it is important to use dry solvents and to be aware of potential degradation of the solute.

Visualizing Influential Factors

The following diagram illustrates the relationship between the molecular features of this compound and the solvent properties that influence its solubility.

Caption: Factors influencing the solubility of the target compound.

Safety and Handling

Sulfonyl chlorides are reactive compounds and should be handled with care.

-

Corrosive: this compound is expected to be corrosive and can cause severe skin burns and eye damage.[7]

-

Moisture Sensitive: The sulfonyl chloride group will react with water (hydrolysis) to form the corresponding sulfonic acid and hydrochloric acid. Therefore, the compound should be stored in a tightly sealed container under a dry, inert atmosphere.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

While direct quantitative solubility data for this compound is limited, a combination of qualitative data, analysis of a structural analog, and an understanding of fundamental chemical principles allows for a robust approach to its use in the laboratory. This guide provides the necessary theoretical background and, most importantly, a detailed experimental framework for researchers to determine the solubility of this compound in their solvents of choice. By following the outlined protocols, scientists can generate the reliable data needed to optimize their synthetic and purification processes.

References

- PubChem. (n.d.). 4-acetamidonaphthalene-1-sulfonyl Chloride. National Center for Biotechnology Information.

- De-code. (n.d.). This compound.

- PubChem. (n.d.). Dansyl chloride. National Center for Biotechnology Information.

- MP Biomedicals. (n.d.). DANSYL CHLORIDE.

Sources

- 1. iscnagpur.ac.in [iscnagpur.ac.in]

- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 3. 605-65-2 CAS MSDS (Dansyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. mpbio.com [mpbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Dansyl chloride | C12H12ClNO2S | CID 11801 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Acetamidonaphthalene-1-sulfonyl Chloride

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 5-acetamidonaphthalene-1-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features, underpinned by fundamental principles and field-proven insights. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of various organic molecules, including fluorescent probes and potential pharmaceutical agents. Its structure combines a naphthalene core, an acetamido group, and a reactive sulfonyl chloride moiety. Accurate structural elucidation and purity assessment are paramount for its application in complex synthetic pathways. Spectroscopic techniques provide the necessary tools for this characterization, offering a detailed fingerprint of the molecule's architecture. This guide will dissect the NMR, IR, and MS data to provide a comprehensive understanding of its molecular identity.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The diagram below illustrates the structure of this compound and highlights its key functional groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental spectra for this compound, the following data and interpretations are based on established chemical shift theory, substituent effects on naphthalene systems, and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-8 |

| ~8.2 | d | 1H | H-2 |

| ~8.0 | d | 1H | H-4 |

| ~7.8 | t | 1H | H-3 |

| ~7.7 | d | 1H | H-6 |

| ~7.6 | t | 1H | H-7 |

| ~7.5 | s (br) | 1H | N-H |

| ~2.3 | s | 3H | -CH₃ |

Interpretation:

-

Aromatic Protons (δ 7.6-8.5 ppm): The six protons on the naphthalene ring are expected to appear in the aromatic region. The sulfonyl chloride group at C-1 is strongly electron-withdrawing, causing a significant downfield shift for the peri-proton at C-8. Similarly, the proton at C-2 will also be shifted downfield. The acetamido group at C-5 is an ortho, para-director and can influence the chemical shifts of the protons on its ring. The exact coupling patterns (doublets and triplets) will arise from the spin-spin interactions between adjacent protons.

-

Amide Proton (δ ~7.5 ppm): The amide proton (N-H) typically appears as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration due to hydrogen bonding.

-

Methyl Protons (δ ~2.3 ppm): The three protons of the acetyl methyl group are chemically equivalent and will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (amide) |

| ~140 | C-5 |

| ~138 | C-1 |

| ~135 | C-4a |

| ~132 | C-8a |

| ~130 | C-4 |

| ~129 | C-2 |

| ~128 | C-8 |

| ~127 | C-3 |

| ~125 | C-7 |

| ~124 | C-6 |

| ~25 | -CH₃ |

Interpretation:

-

Carbonyl Carbon (δ ~169 ppm): The amide carbonyl carbon is expected to resonate at a downfield chemical shift due to the deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons (δ 124-140 ppm): The ten carbons of the naphthalene ring will appear in the aromatic region. The carbons directly attached to the electron-withdrawing sulfonyl chloride (C-1) and the acetamido group (C-5) will be significantly shifted. The quaternary carbons (C-4a and C-8a) will also have distinct chemical shifts.

-

Methyl Carbon (δ ~25 ppm): The methyl carbon of the acetyl group will appear in the aliphatic region at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1550 | Medium | N-H bend (Amide II) |

| ~1370 & ~1170 | Strong | S=O asymmetric & symmetric stretch |

| ~800-700 | Strong | Aromatic C-H out-of-plane bend |

Interpretation:

-

N-H Stretch: The peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.

-

C=O Stretch (Amide I): The strong absorption at approximately 1680 cm⁻¹ is a hallmark of the carbonyl group in an amide.

-

N-H Bend (Amide II): The band around 1550 cm⁻¹ is attributed to the N-H bending vibration coupled with C-N stretching.

-

S=O Stretches: The sulfonyl chloride group will exhibit two strong, characteristic stretching vibrations for the S=O bonds, typically around 1370 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).[1]

-

Aromatic C-H Bends: Strong absorptions in the 800-700 cm⁻¹ region are indicative of the out-of-plane bending vibrations of the C-H bonds on the substituted naphthalene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 283 (for ³⁵Cl) and 285 (for ³⁷Cl) in an approximate 3:1 ratio. The molecular formula is C₁₂H₁₀ClNO₃S.

-

Key Fragmentation Pathways:

-

Loss of Cl: [M - Cl]⁺ at m/z 248.

-

Loss of SO₂Cl: [M - SO₂Cl]⁺ at m/z 184.

-

Loss of CH₂=C=O (ketene) from the acetamido group: [M - 42]⁺.

-

Cleavage of the C-S bond.

-

Caption: Predicted key fragmentation pathways for this compound.

Interpretation:

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The presence of chlorine will be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks in a ~3:1 ratio). The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. Cleavage of the S-Cl bond and the C-S bond are common fragmentation pathways for sulfonyl chlorides. The acetamido group can also undergo characteristic fragmentation, such as the loss of a ketene molecule.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the pure KBr pellet or solvent for subtraction from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). For EI, direct insertion probe or GC-MS can be used. For ESI, the sample is typically dissolved in a suitable solvent and infused into the source.

-

Instrument Setup: Use a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or Orbitrap analyzer).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The spectroscopic data of this compound, as predicted and interpreted in this guide, provide a comprehensive chemical signature of the molecule. The combination of NMR, IR, and MS allows for unambiguous confirmation of its structure and serves as a crucial quality control measure in its synthesis and application. The principles and methodologies outlined herein provide a solid framework for the analysis of this and related compounds, ensuring high standards of scientific rigor in research and development.

References

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 5-Acetamidonaphthalene-1-sulfonyl Chloride

This guide provides a detailed exploration of the fundamental mechanism of action of 5-acetamidonaphthalene-1-sulfonyl chloride, a compound of significant interest in biochemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical reactivity, biophysical consequences, and practical applications of this molecule, moving beyond a superficial overview to deliver actionable, field-proven insights.

Introduction: Beyond a Simple Reagent - A Mechanistic Probe

This compound belongs to a class of naphthalene-based sulfonyl halides. While it may be initially perceived as a simple chemical intermediate, its true utility in a research context lies in its role as a mechanistic probe. Its structure, featuring a reactive sulfonyl chloride group appended to a fluorescent naphthalene core, dictates its function. The core mechanism of action is not one of a classical, reversible inhibitor or agonist that binds non-covalently to a specific target. Instead, its primary mechanism is covalent modification of biological nucleophiles , leading to the formation of a stable sulfonamide adduct. This event has two significant consequences: it irreversibly alters the target molecule and simultaneously introduces a fluorescent reporter group. Understanding this dual nature is critical to leveraging its capabilities in experimental design.

The Core Mechanism: Irreversible Covalent Sulfonylation

The central feature of this compound's mechanism of action is the high reactivity of the sulfonyl chloride moiety (-SO₂Cl). This group is a potent electrophile, making it susceptible to nucleophilic attack by electron-rich functional groups commonly found in biological macromolecules.

The Chemistry of Sulfonylation

The reaction proceeds via a nucleophilic substitution pathway. A nucleophilic group on a biomolecule, typically a primary or secondary amine, attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a highly stable sulfonamide bond (-SO₂-N-).

The primary biological nucleophiles targeted by this compound include:

-

Primary Amines: The ε-amino group of lysine residues on the surface of proteins is a prime target. The N-terminal α-amino group of a polypeptide chain is also readily modified.

-

Secondary Amines: While less common in proteins, secondary amines in other biological molecules can also be targeted.

-

Other Nucleophiles: Under certain conditions, other nucleophilic residues such as the hydroxyl group of tyrosine, the thiol group of cysteine, and the imidazole group of histidine can also react, although the reaction with primary amines is generally more favorable under physiological pH conditions.

The stability of the resulting sulfonamide bond is a key feature of this mechanism. Unlike many non-covalent interactions, this covalent modification is essentially irreversible under physiological conditions, making it an excellent tool for permanently tagging and studying biomolecules.

Signaling Pathway: A Misnomer - A Pathway of Detection

It is important to clarify that this compound does not typically modulate a specific "signaling pathway" in the traditional sense of activating or inhibiting a cascade of intracellular events. Rather, it is used to elucidate existing pathways and molecular interactions through its properties as a fluorescent probe. The "pathway" it is involved in is the experimental workflow designed to detect and quantify its targets.

5-Acetamidonaphthalene-1-sulfonyl Chloride: A Versatile Reagent in Fluorescence Spectroscopy and Medicinal Chemistry

Abstract: 5-Acetamidonaphthalene-1-sulfonyl chloride is a pivotal chemical reagent with significant utility in two major scientific domains: as a fluorescent probe for biomolecular analysis and as a versatile synthetic intermediate in drug discovery. As a derivative of the naphthalenesulfonamide class of fluorophores, analogous to the well-known dansyl chloride, it provides a powerful tool for labeling proteins and peptides. The fluorescence of its conjugates is highly sensitive to the local molecular environment, enabling detailed studies of protein conformation, binding events, and dynamics. In parallel, its highly reactive sulfonyl chloride moiety serves as a crucial building block for the synthesis of sulfonamide-based compounds, a pharmacophore present in a wide array of therapeutic agents, including potent enzyme inhibitors. This guide provides an in-depth exploration of the chemistry, key applications, and detailed methodologies associated with this compound for researchers in biochemistry and medicinal chemistry.

Core Chemistry and Reactivity

This compound is an aromatic sulfonyl chloride featuring a naphthalene core. The acetamido group modifies its electronic and photophysical properties compared to its parent compound, naphthalenesulfonyl chloride, while the sulfonyl chloride group dictates its primary chemical reactivity.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀ClNO₃S | [1][2] |

| Molecular Weight | 283.73 g/mol | [1] |

| Appearance | Beige to Yellow Solid | [1][3] |

| Melting Point | >188°C (decomposes) | [3] |

| Storage Conditions | 2-8°C or -20°C, under inert atmosphere | [1][2][3] |

| Solubility | Soluble in DMF, Acetonitrile (Slightly), Chloroform (Slightly, Heated) | [3][4] |

| Stability | Moisture Sensitive | [3] |

Key Chemical Reaction: Sulfonamide Formation

The utility of this compound hinges on the high reactivity of the sulfonyl chloride (-SO₂Cl) group. This functional group is a potent electrophile, making it highly susceptible to nucleophilic attack by primary and secondary amines. This reaction, known as sulfonylation, forms a stable sulfonamide bond (-SO₂-NH-R).

The primary targets for this reaction in a biological context are the unprotonated ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.[5] The reaction proceeds efficiently under slightly alkaline conditions (pH 9.5-10.0), which ensures that the amine nucleophile is deprotonated and thus maximally reactive.[5] However, the reagent's stability in aqueous solutions is a critical consideration, as it readily undergoes hydrolysis to the inactive sulfonic acid, a competing reaction that is also accelerated at higher pH.[6]

Caption: General reaction scheme for sulfonamide formation.

Application as a Fluorescent Probe

The naphthalene-sulfonamide adduct formed upon reaction with amines is highly fluorescent, whereas the parent sulfonyl chloride is not.[4] This property makes this compound an excellent reagent for fluorescently labeling biomolecules. It belongs to the "dansyl" family of fluorophores, which are renowned for the sensitivity of their emission spectra to the polarity of their local environment.[4][7]

Mechanism of Environmental Sensitivity

When a dansyl-type fluorophore is conjugated to a protein, its naphthalene ring can probe the local microenvironment. In non-polar, hydrophobic environments, such as the interior of a folded protein or a ligand-binding pocket, the fluorophore typically exhibits a higher fluorescence quantum yield and a blue-shifted emission maximum (i.e., emission at a shorter wavelength).[4] Conversely, in polar, aqueous environments, the quantum yield decreases and the emission is red-shifted. This phenomenon allows researchers to monitor processes that alter the local environment of the probe, such as:

-

Protein folding and unfolding

-

Ligand binding

-

Conformational changes

-

Assembly of protein complexes

This environmental sensitivity, combined with a large Stokes shift and a fluorescence lifetime of 10-20 nanoseconds, makes it a powerful tool for biophysical studies.[4]

Photophysical Properties

The photophysical properties of the resulting N-acetyl-dansyl amide are comparable to the widely characterized dansyl amide.

| Parameter | Typical Value | Notes | Source(s) |

| Excitation Maximum (λex) | ~340 nm | In organic solvents like acetone. | [8] |

| Emission Maximum (λem) | ~535 nm | In acetone; subject to blue-shift in non-polar environments. | [8] |

| Fluorescence Lifetime (τ) | 10-20 ns | Suitable for fluorescence polarization and FRET experiments. | [4] |

| Quantum Yield (Φ) | Environmentally Dependent | Increases in non-polar environments. | [4] |

Experimental Protocol: Fluorescent Labeling of Proteins

This protocol provides a general framework for the covalent labeling of a protein with this compound. Optimization is often required for each specific protein.

Materials:

-

Protein of interest (in a non-amine-containing buffer, e.g., phosphate or bicarbonate)

-

This compound

-

Anhydrous dimethylformamide (DMF)

-

Labeling Buffer: 100 mM Sodium Bicarbonate, pH 9.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the Labeling Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete for the labeling reagent.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMF. The reagent is unstable in aqueous solution and should not be prepared in DMSO.[5][7]

-

Labeling Reaction: Add a 10 to 100-fold molar excess of the reagent solution to the protein solution while gently vortexing. The optimal molar excess must be determined empirically.

-

Incubation: Incubate the reaction mixture, protected from light, at room temperature for 1-2 hours or at 4°C overnight. The ideal time and temperature may vary.[5]

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. The primary amine in Tris will react with and consume any excess sulfonyl chloride.

-

Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by extensive dialysis against a suitable buffer (e.g., PBS).

-

Characterization: Confirm labeling by UV-Vis spectroscopy (detecting the absorbance of the naphthalene group around 340 nm) and fluorescence spectroscopy. The degree of labeling can be quantified using the protein concentration and the extinction coefficient of the dye.[7]

Caption: Synthesis of a sulfonamide library for drug discovery.

Studies have demonstrated the synthesis of acetamidosulfonamide derivatives with significant antioxidant and antimicrobial activities. [9]This highlights the broad potential for generating diverse biological functions from this versatile chemical scaffold.

Conclusion

This compound is a dual-purpose reagent of significant value to the scientific community. Its utility as a precursor to environmentally sensitive fluorescent probes provides a robust method for investigating the complex dynamics of proteins and other biomolecules. Simultaneously, its role as a reactive building block in the synthesis of sulfonamides makes it a key component in the discovery and development of new therapeutic agents. A thorough understanding of its reactivity, photophysical properties, and experimental handling is essential for leveraging its full potential in both biochemical and medicinal research.

References

- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). MDPI. [Link]

- HPLC of amino acids as dansyl and dabsyl derivatives. (2025).

- This compound. (n.d.).

- Dansyl chloride. (n.d.). Wikipedia. [Link]

- Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions. (n.d.). PMC - NIH. [Link]

- Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv

- Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (n.d.). PMC - NIH. [Link]

- Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

- Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (n.d.). MDPI. [Link]

- This compound. (n.d.). De-code. [Link]

- A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. (2017).

- Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. (n.d.). PubMed Central. [Link]

- Some carbonic anhydrase inhibitors and synthesized compounds. (n.d.).

- 5-Dimethylaminonapthalene-1-sulfonyl chloride. (n.d.). Soltec Ventures. [Link]

- A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. (n.d.). RSC Publishing. [Link]

- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI. [Link]

- Click chemistry approaches for developing carbonic anhydrase inhibitors and their applic

- Electronic Supplementary Material (ESI) for Analyst. (2024). The Royal Society of Chemistry. [Link]

- Representative biologically active sulfonamide-bearing drugs. (n.d.).

- Synthesis of New Sulfonamide Derivatives-Phenyl. (n.d.). Scholars Research Library. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. 5-dimethylaminonaphthalene-1-sulfonic acid (DANS acid) as standard for quantum yield of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Dimethylaminonapthalene-1-sulfonyl chloride - Soltec Ventures [soltecventures.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Naphthalenesulfonyl Chlorides

This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of naphthalenesulfonyl chlorides, with a particular focus on their evolution as indispensable tools in biochemical research and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes historical context with modern applications, offering both foundational knowledge and field-proven insights.

Part 1: The Genesis of a Versatile Reagent: A Historical Perspective

The story of naphthalenesulfonyl chlorides is not one of a single, sudden discovery, but rather an evolution of chemical understanding and application. The foundational work on sulfonyl chlorides dates back to the late 19th century. In 1890, Oscar Hinsberg developed a method for the detection and differentiation of primary, secondary, and tertiary amines using benzenesulfonyl chloride. This "Hinsberg test" laid the groundwork for the utility of sulfonyl chlorides in amine chemistry, demonstrating their reactivity and potential as derivatizing agents[1].

While the synthesis of various sulfonyl chlorides, including those derived from naphthalene, was likely achieved in the early 20th century as part of the broader expansion of organic chemistry, their transformative impact came with the advent of fluorescence spectroscopy in biological research. The seminal moment for naphthalenesulfonyl chlorides arrived in the mid-20th century with the work of Gray and Hartley, who introduced 1-dimethylaminonaphthalene-5-sulfonyl chloride, famously known as dansyl chloride, for the fluorescent labeling of N-terminal amino acids in peptides and proteins[2]. This innovation revolutionized protein sequencing, offering a highly sensitive method for identifying amino acids[2]. The fluorescence of the dansyl group, which is environmentally sensitive, also opened new avenues for studying protein conformation and dynamics[3][4][5][6].

Part 2: Synthesis and Chemical Properties

The synthesis of naphthalenesulfonyl chlorides is typically achieved through the chlorosulfonation of naphthalene or its derivatives. The most common laboratory and industrial method involves the reaction of a naphthalenesulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

General Synthetic Pathway

The overall reaction can be represented as follows:

Caption: General synthesis of naphthalenesulfonyl chlorides.

Detailed Synthetic Protocol: Preparation of 1-Naphthalenesulfonyl Chloride

The following protocol is a representative example of the synthesis of a naphthalenesulfonyl chloride.

Materials:

-

Naphthalene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Sulfuric Acid (Oleum)

-

Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂)

-

Ice

-

Sodium Chloride (NaCl)

-

Organic Solvent (e.g., chloroform, dichloromethane)

Procedure:

-

Sulfonation of Naphthalene: Naphthalene is sulfonated using concentrated sulfuric acid, often with the addition of oleum to drive the reaction. The temperature of the reaction determines the position of the sulfonic acid group. Lower temperatures (around 40°C) favor the formation of naphthalene-1-sulfonic acid, while higher temperatures (around 160°C) favor the formation of naphthalene-2-sulfonic acid.

-

Isolation of Naphthalenesulfonic Acid: The reaction mixture is poured onto ice to precipitate the naphthalenesulfonic acid. The acid can be further purified by salting out with sodium chloride.

-

Chlorination: The dried naphthalenesulfonic acid is then treated with a chlorinating agent like phosphorus pentachloride or thionyl chloride. The reaction is typically carried out in an inert solvent under reflux.

-

Work-up and Purification: After the reaction is complete, the excess chlorinating agent is removed, and the naphthalenesulfonyl chloride is isolated. Purification is usually achieved by recrystallization from a suitable solvent.

Chemical Reactivity and Mechanism

The key to the utility of naphthalenesulfonyl chlorides lies in the reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack by primary and secondary amines, alcohols, and phenols.

The reaction with amines, which is central to their application in biochemistry, proceeds via a nucleophilic acyl substitution-like mechanism.

Caption: Reaction mechanism of naphthalenesulfonyl chloride with an amine.

The resulting naphthalenesulfonamide is a stable covalent bond. The formation of this stable linkage is crucial for applications such as protein labeling and the synthesis of drug candidates.

Part 3: Applications in Research and Drug Development

The unique combination of a reactive sulfonyl chloride group and the fluorescent naphthalene core has made these compounds invaluable in a wide range of scientific disciplines.

Fluorescent Labeling and Detection

The most well-known application of naphthalenesulfonyl chlorides is in fluorescent labeling. Dansyl chloride, in particular, has been extensively used for:

-

N-terminal amino acid sequencing: As pioneered by Gray and Hartley, dansyl chloride reacts with the N-terminal amino group of a peptide. After hydrolysis of the peptide, the fluorescent dansyl-amino acid can be identified by chromatography, revealing the identity of the first amino acid in the sequence[2].

-

Protein and peptide quantification: The fluorescence intensity of the dansyl group is often sensitive to the local environment, which can be exploited to study protein folding, conformational changes, and ligand binding[3][4][5][6].

-

Derivatization for HPLC and Mass Spectrometry: Dansyl chloride is used to derivatize small molecules containing primary or secondary amine groups, enhancing their detection by HPLC with fluorescence detection or by mass spectrometry[3][6].

Role in Drug Discovery and Medicinal Chemistry

Beyond their role as labeling agents, naphthalenesulfonyl chlorides and their derivatives are important pharmacophores and building blocks in medicinal chemistry.

-

Enzyme Inhibition: The sulfonamide moiety is a well-established zinc-binding group and can be found in the active site of many metalloenzymes. Naphthalenesulfonamides have been explored as inhibitors of various enzymes, including carbonic anhydrases and matrix metalloproteinases.

-

Receptor Ligands: The naphthalene scaffold can be modified to interact with various biological receptors. For example, derivatives of 1-naphthalenesulfonyl chloride have been investigated as potent and selective ligands for the 5-HT6 serotonin receptor, which is a target for cognitive disorders such as Alzheimer's disease and schizophrenia[7].

-

Analytical Probes in Drug Metabolism Studies: The fluorescent properties of dansylated compounds are utilized to develop sensitive analytical methods for quantifying drugs and their metabolites in biological fluids. For instance, dansyl chloride has been used to label and detect β-blockers in plasma samples[7].

Quantitative Data Summary

| Compound | Excitation Max (nm) | Emission Max (nm) | Application |

| Dansyl chloride | ~340 | ~530-535 (solvent dependent) | Protein sequencing, fluorescent labeling |

| 1-Naphthalenesulfonyl chloride | - | - | Synthesis of 5-HT6 ligands |

| 2-Naphthalenesulfonyl chloride | - | - | Chemical synthesis intermediate |

Note: The fluorescence properties of dansyl chloride are highly dependent on the solvent environment.

Part 4: Experimental Protocols and Methodologies

Protocol 1: Fluorescent Labeling of a Peptide with Dansyl Chloride

Objective: To label the N-terminal amino acid of a peptide with dansyl chloride for subsequent identification.

Materials:

-

Peptide solution (in a suitable buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Dansyl chloride solution (e.g., 5 mg/mL in acetone)

-

Acetone

-

Hydrochloric acid (6 M)

-

Thin-layer chromatography (TLC) plates (e.g., silica gel)

-

Developing solvent for TLC (e.g., chloroform:methanol:acetic acid, 15:10:2)

-

UV lamp

Procedure:

-

To 100 µL of the peptide solution, add 100 µL of the dansyl chloride solution.

-

Incubate the mixture in the dark at 37°C for 1 hour.

-

Evaporate the acetone under a stream of nitrogen.

-

Add 200 µL of 6 M HCl to the dried residue.

-

Hydrolyze the peptide by heating at 105°C for 16 hours in a sealed tube.

-

Evaporate the HCl under vacuum.

-

Dissolve the residue in a small amount of acetone/water.

-

Spot the sample on a TLC plate alongside dansyl-amino acid standards.

-

Develop the TLC plate in the appropriate solvent system.

-

Visualize the fluorescent spots under a UV lamp to identify the N-terminal amino acid.

Caption: Workflow for N-terminal peptide labeling.

Conclusion

From their origins in classical organic chemistry to their central role in the fluorescent labeling revolution in biochemistry, naphthalenesulfonyl chlorides have demonstrated remarkable versatility. Their journey from simple chemical reagents to sophisticated tools in drug discovery and proteomics underscores the enduring power of fundamental chemical principles in driving scientific innovation. As new analytical techniques and therapeutic challenges emerge, the unique properties of the naphthalenesulfonyl scaffold will undoubtedly continue to inspire the development of novel probes, diagnostics, and therapeutics.

References

- Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962-2965. [Link]

- Gray, W. R., & Hartley, B. S. (1963). A fluorescent end-group reagent for proteins and peptides. Biochemical Journal, 89(2), 379-380. [Link]

- Larson, J., Tokmina-Lukaszewska, M., Malone, J., Hasenoehrl, E. J., Kelly, W., Fang, X., ... & Bothner, B. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(2), 456. [Link]

- Kevin G Liu et al. (2009). 1-Sulfonylindazoles as potent and selective 5-HT6 ligands. Bioorganic & medicinal chemistry letters, 19(9), 2413-2415. [Link]

- Alaa Khedr et al. (2020). A sensitive liquid chromatography-tandem mass spectrometric method for determination of five β-blockers after labeling with either hydrazonoyl chloride or dansyl chloride reagent. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1160, 122383-122383. [Link]

- Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in molecular biology (Clifton, N.J.), 1, 203-212. [Link]

- Reusch, W. (2023). Amine Reactions. In Chemistry LibreTexts.

Sources

- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 2. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics (Journal Article) | OSTI.GOV [osti.gov]

- 7. 1-Naphthalenesulfonyl chloride 97 85-46-1 [sigmaaldrich.com]

5-acetamidonaphthalene-1-sulfonyl chloride derivatives and analogs

An In-depth Technical Guide to 5-Acetamidonaphthalene-1-Sulfonyl Chloride Derivatives and Analogs

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound (ANS-Cl) and its derivatives. It provides an in-depth exploration of the synthesis, characterization, and diverse applications of this versatile scaffold, moving beyond a simple recitation of facts to offer field-proven insights and the causal reasoning behind experimental design.

Introduction: The 5-Acetamidonaphthalene-1-Sulfonyl Scaffold